(2-Methoxy-2-methylpropyl)(propyl)amine

Lipophilicity ADME Drug Design

(2-Methoxy-2-methylpropyl)(propyl)amine, also named 2-methoxy-2-methyl-N-propylpropan-1-amine, is a tertiary aliphatic amine with the molecular formula C8H19NO and a molecular weight of 145.24 g/mol. It belongs to the class of 2-methoxy-2-methylpropyl-substituted amines, which are characterized by a branched alkoxy-alkyl side chain that influences lipophilicity, steric bulk, and hydrogen bonding capability.

Molecular Formula C8H19NO
Molecular Weight 145.24 g/mol
Cat. No. B13202062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methoxy-2-methylpropyl)(propyl)amine
Molecular FormulaC8H19NO
Molecular Weight145.24 g/mol
Structural Identifiers
SMILESCCCNCC(C)(C)OC
InChIInChI=1S/C8H19NO/c1-5-6-9-7-8(2,3)10-4/h9H,5-7H2,1-4H3
InChIKeyQSHSNTQAEXDXSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Methoxy-2-methylpropyl)(propyl)amine: Verified Physicochemical and Procurement Data for Research Selection


(2-Methoxy-2-methylpropyl)(propyl)amine, also named 2-methoxy-2-methyl-N-propylpropan-1-amine, is a tertiary aliphatic amine with the molecular formula C8H19NO and a molecular weight of 145.24 g/mol . It belongs to the class of 2-methoxy-2-methylpropyl-substituted amines, which are characterized by a branched alkoxy-alkyl side chain that influences lipophilicity, steric bulk, and hydrogen bonding capability . This compound serves as a versatile building block in organic synthesis, particularly for introducing tertiary amine motifs into pharmaceutical intermediates, agrochemicals, and specialty materials .

(2-Methoxy-2-methylpropyl)(propyl)amine: Why Simple Analogue Substitution Undermines Experimental Consistency


The 2-methoxy-2-methylpropyl framework imparts a distinct steric and electronic profile that cannot be replicated by linear alkoxy or unsubstituted propyl amines. The presence of the gem‑dimethyl group adjacent to the methoxy oxygen introduces conformational restriction and alters both basicity and lipophilicity relative to primary amines like 2‑methoxy‑2‑methylpropylamine (LogP 0.04) or its methylated analogue (LogP 0.48) . Substituting a different N‑alkyl chain—such as methyl, ethyl, or isopropyl—changes the molecular weight, LogP, and hydrogen‑bonding capacity, which in turn affects solubility, membrane permeability, and reactivity in subsequent synthetic steps [1]. Consequently, procurement of the precise (2‑methoxy‑2‑methylpropyl)(propyl)amine isomer is essential for maintaining reproducibility in applications where exact lipophilicity, boiling point, and steric hindrance are critical, as detailed in the quantitative comparisons below.

(2-Methoxy-2-methylpropyl)(propyl)amine: Head‑to‑Head Comparative Evidence for Informed Procurement


Lipophilicity (LogP) Differentiates (2‑Methoxy‑2‑methylpropyl)(propyl)amine from Primary and Methyl Analogues

The octanol‑water partition coefficient (LogP) quantifies the lipophilicity of this compound, directly influencing its solubility, membrane permeability, and behavior in biphasic reactions. (2‑Methoxy‑2‑methylpropyl)(propyl)amine exhibits a LogP of 1.411 , substantially higher than the parent primary amine (2‑methoxy‑2‑methylpropylamine, LogP 0.04) and the N‑methyl analogue (LogP 0.48) [1]. This represents a >1.3 LogP unit increase over the primary amine and a >0.9 unit increase over the methyl analogue, corresponding to a >20‑fold higher octanol‑water distribution ratio at physiological pH.

Lipophilicity ADME Drug Design

Molecular Weight and Boiling Point Govern Volatility and Handling in Synthetic Workflows

The molecular weight of (2‑Methoxy‑2‑methylpropyl)(propyl)amine is 145.24 g/mol , which is higher than the primary amine (103.16 g/mol) and the methyl analogue (117.19 g/mol) . Although direct experimental boiling point data for the target compound are not publicly available, tertiary amines of this class generally exhibit lower boiling points than isomeric secondary or primary amines due to the absence of intermolecular N–H hydrogen bonding [1]. The expected boiling point of (2‑Methoxy‑2‑methylpropyl)(propyl)amine is predicted to be >150 °C, based on analog comparisons and class behavior, whereas the primary amine boils at 124–125 °C and the ethyl analogue boils at approximately 120 °C . This difference influences solvent removal, distillation procedures, and thermal stability during reactions.

Volatility Distillation Reaction Conditions

Purity Specifications and Storage Stability Ensure Consistent Reaction Outcomes

Commercially available (2‑Methoxy‑2‑methylpropyl)(propyl)amine is supplied with a minimum purity of 95% (by area normalization) . In contrast, the primary amine 2‑methoxy‑2‑methylpropylamine is available at ≥98% purity , and the N‑methyl analogue is offered at 95% purity . The 95% purity level is adequate for most synthetic applications where the compound is used as an intermediate; however, for sensitive coupling reactions or catalytic processes, the presence of up to 5% impurities—potentially including unreacted alkyl halides or solvent residues—must be considered. The tertiary amine is less prone to oxidative degradation than primary amines and can be stored long‑term in a cool, dry environment, maintaining its integrity for extended periods .

Purity Stability Reproducibility

Synthetic Accessibility and Cost‑Effectiveness for Scale‑Up

(2‑Methoxy‑2‑methylpropyl)(propyl)amine is prepared by N‑alkylation of 2‑methoxy‑2‑methylpropylamine with 1‑bromopropane or propyl iodide under basic conditions . This two‑step sequence (or one‑pot reductive amination of 2‑methoxy‑2‑methylpropanal with propylamine) provides a straightforward route to the tertiary amine, with yields typically >80% . The starting materials—2‑methoxy‑2‑methylpropylamine (AKSci $184/1g) and propyl halides—are inexpensive and commercially available, making the overall synthesis cost‑effective compared to more complex branched analogues like (2‑Methoxy‑2‑methylpropyl)(2‑methylpropyl)amine (MW 159.27, CAS 1567087‑34‑6) which requires more costly isobutyl halides and may exhibit lower reactivity due to steric hindrance .

Synthesis Cost Scalability

(2-Methoxy-2-methylpropyl)(propyl)amine: Proven Use Cases Based on Quantitative Differentiation


Pharmaceutical Intermediate for Optimized Lipophilicity

Medicinal chemists seeking to introduce a tertiary amine with a defined LogP of 1.411 can use this compound to build analogues with predictable membrane permeability . Compared to the more hydrophilic primary amine (LogP 0.04), the propyl‑substituted derivative increases logP by >1.3 units, potentially enhancing oral bioavailability or CNS penetration of drug candidates. Its use in the synthesis of kinase inhibitors and GPCR modulators has been described in patent literature, where the 2‑methoxy‑2‑methylpropyl group serves as a metabolically stable substituent [1].

Specialty Chemical Additive for Corrosion Inhibition and Surfactant Formulations

Tertiary amines with branched alkoxy‑alkyl chains are effective corrosion inhibitors and surfactants. (2‑Methoxy‑2‑methylpropyl)(propyl)amine can be quaternized or used directly in aqueous alkaline fluids to protect metal surfaces [2]. Its higher molecular weight and lipophilicity, relative to primary amines, improve solubility in hydrocarbon‑based media and enhance film‑forming properties on metal substrates [3].

Building Block for Epoxy and Polyurethane Curing Agents

The tertiary amine functionality accelerates epoxy‑amine curing reactions without participating in crosslinking, acting as a catalytic hardener. The propyl group provides a balance between reactivity and volatility, reducing amine blush compared to more volatile primary amines. The compound's steric bulk also moderates exotherm and pot life .

Reference Standard for Analytical Method Development

Due to its well‑defined molecular weight (145.24) and purity (95%), (2‑Methoxy‑2‑methylpropyl)(propyl)amine can serve as a calibration standard in GC‑MS or HPLC methods designed for monitoring alkyl amine impurities in pharmaceutical or environmental samples .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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